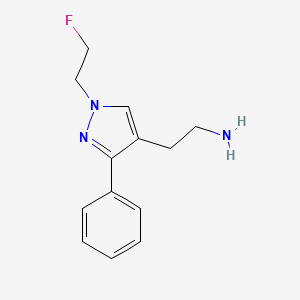
2-(1-(2-fluoroethyl)-3-phenyl-1H-pyrazol-4-yl)ethan-1-amine
Beschreibung
2-(1-(2-fluoroethyl)-3-phenyl-1H-pyrazol-4-yl)ethan-1-amine is an organic compound that features a pyrazole ring substituted with a fluoroethyl group and a phenyl group
Eigenschaften
IUPAC Name |
2-[1-(2-fluoroethyl)-3-phenylpyrazol-4-yl]ethanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16FN3/c14-7-9-17-10-12(6-8-15)13(16-17)11-4-2-1-3-5-11/h1-5,10H,6-9,15H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IASLHUIGQJBEQK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NN(C=C2CCN)CCF | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16FN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 2-(1-(2-fluoroethyl)-3-phenyl-1H-pyrazol-4-yl)ethan-1-amine generally starts with the preparation of the pyrazole core. A typical route involves the condensation of hydrazines with β-diketones under acidic or basic conditions to form the pyrazole ring. Fluoroethyl and phenyl groups are then introduced through substitution reactions, utilizing reagents such as fluoroethyl halides and phenyl boronic acids. The final step often involves the addition of the ethan-1-amine moiety via reductive amination or other amination methods. Industrial Production Methods: Although specific industrial methods for large-scale production may vary, they generally follow the synthetic routes outlined above, optimized for yield and scalability. Catalysts and optimized reaction conditions help to maximize efficiency and minimize byproducts.
Analyse Chemischer Reaktionen
Types of Reactions It Undergoes: This compound can undergo various types of reactions, including:
Oxidation: Potentially forming N-oxides or other oxidized derivatives.
Reduction: Reduction of functional groups to produce amines or alcohols.
Substitution: Both nucleophilic and electrophilic substitution reactions are feasible at different positions on the molecule.
Oxidation: Often involves reagents such as peroxides or other oxidants under controlled conditions.
Reduction: Common reducing agents include hydrogen gas in the presence of catalysts or metal hydrides like lithium aluminum hydride.
Substitution: Conditions vary depending on the group being substituted, but typically involve nucleophiles or electrophiles under either acidic or basic conditions.
Oxidation and reduction reactions typically yield more functionalized or simplified derivatives.
Substitution reactions can introduce a variety of new functional groups, depending on the reactants used.
Wissenschaftliche Forschungsanwendungen
2-(1-(2-fluoroethyl)-3-phenyl-1H-pyrazol-4-yl)ethan-1-amine shows promise in multiple areas of scientific research:
Biology: Investigated for its potential as a ligand in biochemical assays or as a precursor to bioactive compounds.
Medicine: Potentially useful in the development of pharmaceutical agents due to its unique structure.
Industry: Could be used as an intermediate in the synthesis of more complex chemical entities or specialized materials.
Wirkmechanismus
The exact mechanism of action depends on its application but generally involves interactions with specific molecular targets. For instance:
Molecular Targets and Pathways Involved: In a medicinal context, it could act on particular enzymes or receptors, altering their activity. The fluoroethyl group may increase metabolic stability, while the phenyl group can enhance binding affinity to the target.
Vergleich Mit ähnlichen Verbindungen
2-(1-(2-fluoroethyl)-3-phenyl-1H-pyrazol-4-yl)ethan-1-amine is unique due to its combination of a fluoroethyl group and a pyrazole ring. Similar compounds might include:
2-phenyl-1H-pyrazole derivatives: Lacking the fluoroethyl group, these compounds might be less stable or show different binding properties.
Fluoroethyl-substituted pyrazoles: Without the phenyl group, these might have altered biological activity or binding characteristics.
Aminopyrazole derivatives: Depending on the substitution pattern, these can exhibit different chemical and biological properties.
If there's more you'd like to delve into, just let me know.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


